molecular formula C20H28N2O6 B2575898 ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338748-90-6

ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2575898
CAS No.: 338748-90-6
M. Wt: 392.452
InChI Key: ITDWYUAVKFLAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridine derivative featuring two ethyl ester groups (ethoxycarbonyl), methyl substituents at positions 2 and 6, and ketone groups at positions 2 and 4. Its bicyclic structure comprises two partially saturated pyridine rings connected via an ethyl bridge.

Properties

IUPAC Name

ethyl 1-[2-(5-ethoxycarbonyl-6-methyl-2-oxo-3,4-dihydropyridin-1-yl)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-5-27-19(25)15-7-9-17(23)21(13(15)3)11-12-22-14(4)16(8-10-18(22)24)20(26)28-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDWYUAVKFLAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)CC1)CCN2C(=C(CCC2=O)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The compound features a pyridine and pyrimidine moiety, which are known for their diverse biological activities. The molecular formula is C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a molecular weight of approximately 344.41 g/mol. Its structure can be represented as follows:

\text{Ethyl 1 2 5 ethoxycarbonyl 6 methyl 2 oxo 3 4 dihydro 1 2H pyridinyl ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. A common method includes the use of ethyl esters and various carbonyl compounds under controlled conditions to yield the desired tetrahydropyridine structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivity AgainstReference
8aE. coli
8bS. aureus
8cP. aeruginosa
8eS. pyogenes
8fK. pneumoniae

These compounds were tested against various bacterial strains and showed promising results in inhibiting growth.

Antifungal Activity

In addition to antibacterial effects, derivatives of the compound have also been evaluated for antifungal activity:

CompoundActivity AgainstReference
8gC. albicans
8hA. fumigatus
8iT. mentagrophytes

The results indicated that certain derivatives possess significant antifungal properties, making them potential candidates for further development in antifungal therapies.

Cytotoxicity and Other Biological Activities

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)45.69
MCF7 (breast cancer)45.81

These findings suggest that the compound may have potential applications in cancer therapy due to its cytotoxic effects against tumor cells.

Case Studies

One relevant case study involved synthesizing a series of pyridine derivatives similar to this compound and evaluating their biological activities:

  • Synthesis and Screening : A new series of ethyl pyrimidine derivatives were synthesized and screened for antibacterial and antifungal activities.
    • Results : The study found that several compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features (Table 1):

Compound Name Core Structure Substituents (Positions) Functional Groups
Target Compound Dihydropyridine Ethyl ester (5, 3), Methyl (2, 6), Oxo (2, 6) Ethoxycarbonyl, Methyl, Ketone
Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Pyrimidine Phenyl (4), Methyl (6), Oxo (2) Ethoxycarbonyl, Aryl, Ketone
Ethyl 4-(4-Cyanophenyl)-2-Methyl-6-Oxo-1,4,5,6-Tetrahydro-3-Pyridinecarboxylate Dihydropyridine Cyanophenyl (4), Methyl (2), Oxo (6) Cyano, Ethoxycarbonyl, Ketone
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate Dihydropyridine Phenyl (2), Thiophenyl (5), Tosyl (1) Sulfonyl, Aryl, Heteroaryl

Structural Insights :

  • The target compound lacks aromatic substituents (e.g., phenyl or thiophenyl) present in analogs , reducing π-π stacking interactions but improving solubility.
  • Compared to the cyano-substituted analog , the ethoxycarbonyl groups may lower electrophilicity, altering reactivity in nucleophilic environments.
Physicochemical Properties
  • Melting Point : The target compound’s melting point is expected to be lower than analogs with rigid aryl groups (e.g., 159–162°C for methyl-substituted dihydropyridines ), due to increased flexibility from ethyl bridges.
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups at δ ~1.2–1.5 ppm; ethoxycarbonyl protons at δ ~4.1–4.3 ppm (quartet) and ~1.2–1.4 ppm (triplet) .
    • ¹³C NMR : Carbonyl carbons (C=O) at δ ~165–175 ppm; pyridine carbons at δ ~120–150 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.